molecular formula C24H27N3OS B3299379 N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide CAS No. 899906-36-6

N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide

Cat. No.: B3299379
CAS No.: 899906-36-6
M. Wt: 405.6 g/mol
InChI Key: MTYKBGYPHVOQSQ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl core linked via a sulfanyl group to an acetamide moiety substituted with a 3,4-dimethylphenyl group. Its molecular formula is C23H25N3O3S, with a molecular weight of 423.53 g/mol .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-17-11-12-20(15-18(17)2)25-21(28)16-29-23-22(19-9-5-3-6-10-19)26-24(27-23)13-7-4-8-14-24/h3,5-6,9-12,15H,4,7-8,13-14,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYKBGYPHVOQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The unique spirocyclic structure and the presence of sulfur in its composition suggest various pharmacological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 3 4 Dimethylphenyl 2 3 phenyl 1 4 diazaspiro 4 5 deca 1 3 dien 2 YL}sulfanyl)acetamide}

Key Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC_{22}H_{24}N_{2}S
Molecular Weight364.50 g/mol
CAS NumberNot available

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. This may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors that modulate physiological responses.

The exact mechanism would require further experimental validation through biochemical assays and molecular docking studies.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities such as:

  • Antitumor Activity : Compounds containing diazaspiro structures have shown promise in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : Many spirocyclic compounds possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles is often associated with antimicrobial activities.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Properties :
    • A study demonstrated that diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Anti-inflammatory Mechanisms :
    • Research indicated that spirocyclic compounds can inhibit the production of pro-inflammatory cytokines in vitro, providing evidence for their therapeutic potential in inflammatory diseases .
  • Synthesis and Structure Activity Relationship (SAR) :
    • Investigations into the SAR of similar compounds revealed that modifications to the phenyl and sulfur moieties significantly affect biological activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Key Features :

  • Substituents : The 3,4-dimethylphenyl group on the acetamide may influence lipophilicity and metabolic stability, while the phenyl group on the spiro ring could modulate π-π interactions in biological systems.

Comparison with Structural Analogs

Variations in Spiro Ring Size

The size of the spiro ring system significantly impacts molecular geometry and biological interactions:

Compound Name Spiro Ring Size Molecular Formula Molecular Weight (g/mol) Source
N-(3,4-Dimethylphenyl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide [4.4] C22H23N3O3S 409.50
Target Compound [4.5] C23H25N3O3S 423.53
N-(3,4-Dimethylphenyl)-2-[(3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)sulfanyl]acetamide [4.6] C24H27N3O3S 437.55

Impact :

  • Larger spiro rings (e.g., [4.5] vs.
  • The [4.5] system in the target compound balances rigidity and flexibility, offering a compromise between metabolic stability and solubility .

Substituent Modifications on the Spiro Ring

Replacing the phenyl group on the spiro ring with electron-withdrawing or bulky groups alters physicochemical and pharmacological properties:

Compound Name Spiro Ring Substituent Key Properties/Applications Source
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide 4-Chlorophenyl Enhanced electrophilicity; potential pesticidal activity
Target Compound Phenyl Balanced lipophilicity; CNS-targeting potential (inferred from structural analogs in orexin receptor studies)

Impact :

  • Chlorophenyl substitution (as in ) may improve binding to hydrophobic pockets in enzymes but reduce solubility.
  • The unsubstituted phenyl group in the target compound suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

Acetamide Substituent Variations

The acetamide’s aryl group influences solubility, bioavailability, and target affinity:

Compound Name Acetamide Substituent Notable Characteristics Source
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide (9a) Naphthalen-2-yl High lipophilicity; orexin-1 receptor antagonism
Target Compound 3,4-Dimethylphenyl Moderate lipophilicity (logP ~3.5); potential CNS activity
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino Basic amine improves water solubility; local anesthetic applications

Impact :

  • Naphthyl groups (as in 9a) enhance π-stacking but reduce solubility, whereas 3,4-dimethylphenyl in the target compound offers a balance between hydrophobicity and metabolic stability .

Analytical Data Comparison

  • NMR : The target compound’s ¹H-NMR would show signals for dimethylphenyl protons (~δ 2.2–2.3 ppm for CH3) and spiro ring protons (~δ 6.4–7.8 ppm for aromatic H), similar to analogs in .
  • IR : A strong C=O stretch (~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) align with reported acetamide spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide

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